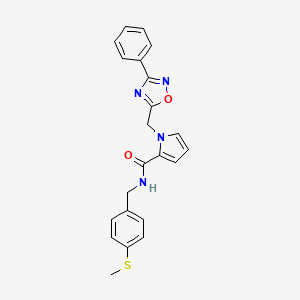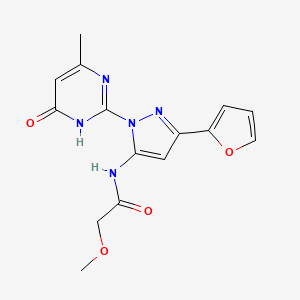
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a fascinating compound with a complex chemical structure. This compound belongs to the pyrrole and oxadiazole family, known for their diverse biological activities and potential applications in medicinal chemistry. The intricate combination of these functional groups makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process:
Formation of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrrole-2-carboxamide: : This step includes the condensation of 3-phenyl-1,2,4-oxadiazole with pyrrole-2-carboxamide under controlled conditions.
Substitution with 4-(methylthio)benzyl:
Industrial Production Methods
Industrial production methods for this compound would typically involve:
Optimization of Reaction Conditions: : Industrial synthesis would focus on scaling up the reaction while maintaining the conditions that yield the highest purity and efficiency.
Continuous Flow Chemistry: : Use of continuous flow reactors to maintain consistent quality and to handle large volumes of reactants efficiently.
Purification Techniques: : Implementation of high-performance liquid chromatography (HPLC) and recrystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The oxadiazole ring may undergo reduction under specific conditions, altering its pharmacological properties.
Substitution: : The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).
Substitution: : Use of electrophiles or nucleophiles depending on the reaction.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Modified oxadiazole rings with altered electronic properties.
Substitution: : Various substituted derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide finds applications in several scientific fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, serving as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic effects, possibly acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: : Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with molecular targets:
Molecular Targets: : Possible targets include enzymes, receptors, or nucleic acids.
Pathways Involved: : It may modulate specific biochemical pathways, affecting cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-triazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-imidazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
Uniqueness
The uniqueness of N-(4-(methylthio)benzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide lies in its combination of functional groups, which imparts distinctive chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific applications in research and industry.
This is a very high-level overview, but it should give you a solid foundation. What are you exploring about this compound?
Eigenschaften
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-29-18-11-9-16(10-12-18)14-23-22(27)19-8-5-13-26(19)15-20-24-21(25-28-20)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKXROQZKIJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC=CN2CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)

![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)
![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)
![4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2737518.png)
![1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)
![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)
![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)


![Tert-butyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2737531.png)
![3-(3-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2737533.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2737534.png)
